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Introduction
Casein, the primary protein component of milk, is a well-established source of bioactive

peptides released through enzymatic hydrolysis. These casein hydrolysate peptides (CHPs)

are inactive within the parent protein sequence but, once liberated, exhibit a wide array of

functional properties with significant implications for human health and therapeutic

development. This technical guide provides a comprehensive overview of the core functional

properties of CHPs, including their antioxidant, antihypertensive, antimicrobial,

immunomodulatory, and mineral-binding activities. Detailed experimental protocols, quantitative

data summaries, and visualizations of key biological pathways are presented to support

research and development efforts in this promising field.

Antioxidant Properties
Casein hydrolysates possess significant antioxidant properties, primarily attributed to their

ability to scavenge free radicals and chelate pro-oxidative metals.[1] The antioxidant capacity is

influenced by the specific proteases used for hydrolysis, the degree of hydrolysis, and the

resulting peptide composition, particularly the presence of hydrophobic amino acid residues.[1]
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The antioxidant activity of casein hydrolysates is commonly quantified using various assays,

with results often expressed as IC50 values (the concentration required to inhibit 50% of the

radical activity) or in Trolox equivalents. A lower IC50 value indicates higher antioxidant

potency.

Hydrolysate/Peptid
e

Assay
IC50 Value /
Activity

Reference

Casein Hydrolysate

(Alcalase)
DPPH 76.62% inhibition [2]

Casein Hydrolysate

(Trypsin)
DPPH ~13.7% inhibition

Casein Hydrolysate

(Pepsin + Trypsin)
DPPH ~13.1% inhibition

Casein Hydrolysate

(Flavourzyme)
DPPH

Higher than

Alcalase/Trypsin

Casein Hydrolysate (<

1 kDa fraction)
DPPH

94.72% scavenging

ability

Ovine κ-casein

hydrolysate
ABTS

~3-fold increase vs.

intact
[3]

Peptide HPHPHLSF Linoleic acid oxidation Similar to BHT [3]

Casein Hydrolysate

(Alcalase)
FRAP 55 mM Fe(II)

Casein Hydrolysate

(Alcalase)
ABTS 84.05% inhibition

Casein

Phosphopeptides

(CPP)

ABTS 67.6% scavenging

Casein Hydrolysate

(Alcalase +

Flavourzyme)

ORAC 72.7 mM TEAC

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 18 Tech Support

https://www.benchchem.com/product/b15572845?utm_src=pdf-body
https://conservancy.umn.edu/server/api/core/bitstreams/5fd867f5-ea0f-4ba2-8ab2-a8a2741ed4ff/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC6669675/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6669675/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen

atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent

like methanol or ethanol. The working solution should have an absorbance of approximately

1.0 at 517 nm.

Sample Preparation: Dissolve the casein hydrolysate samples in the same solvent at

various concentrations.

Reaction: Mix a specific volume of the sample solution (e.g., 0.5 mL) with the DPPH working

solution (e.g., 3 mL).

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g.,

30 minutes).

Measurement: Measure the absorbance of the solution at 517 nm using a

spectrophotometer. A solvent blank and a positive control (e.g., ascorbic acid or Trolox)

should be included.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical

cation (ABTS•+), a blue-green chromophore.

Protocol:

Reagent Preparation: Generate the ABTS•+ stock solution by reacting an aqueous ABTS

solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to

stand in the dark at room temperature for 12-16 hours.

Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or

phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
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Reaction: Mix a small volume of the sample (e.g., 20 µL) with a larger volume of the ABTS•+

working solution (e.g., 180 µL).

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

Measurement: Measure the absorbance at 734 nm.

Calculation: The scavenging activity is calculated similarly to the DPPH assay.

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron

(Fe²⁺) at a low pH, which results in the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH

3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM

FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

Reaction: Add a small volume of the sample (e.g., 100 µL) to a larger volume of the pre-

warmed (37 °C) FRAP reagent (e.g., 3.4 mL).

Incubation: Incubate the mixture at 37 °C for a defined time (e.g., 4-30 minutes).

Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

Calculation: The antioxidant capacity is determined by comparing the absorbance change of

the sample to that of a ferrous sulfate standard curve.

Signaling Pathway: Keap1-Nrf2
Casein-derived peptides can exert their antioxidant effects by activating the Keap1-Nrf2

signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the

cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of

certain bioactive molecules can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate

to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the

promoter regions of various antioxidant genes, leading to the increased expression of

protective enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione

peroxidase (GSH-Px).
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Keap1-Nrf2 antioxidant signaling pathway.

Antihypertensive Properties
Certain casein hydrolysate peptides have been shown to exhibit antihypertensive effects,

primarily through the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE plays a

crucial role in the renin-angiotensin system by converting angiotensin I to the potent

vasoconstrictor angiotensin II. By inhibiting ACE, these peptides can help to lower blood

pressure.

Quantitative ACE Inhibitory Activity
The ACE inhibitory activity of peptides is typically reported as an IC50 value, representing the

concentration of the peptide required to inhibit 50% of ACE activity.
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Peptide/Hydrolysate IC50 Value Reference

αs1-casein hydrolysate (An-

PEP, 3h, <3kDa)
2.9 µg/mL

Met-Gly-Pro 51.11 µM

IQDKEGIPPDQQR 121.11 µmol/L

AGFAGDDAPR 178.91 µmol/L

IDESLR 196.31 µmol/L

QTDEYGNPPR 210.03 µmol/L

Val-Trp 0.58 µM

Ile-Trp 0.50 µM

Leu-Trp 1.11 µM

Experimental Protocol: ACE Inhibition Assay (HPLC-
based)
This method quantifies the hippuric acid (HA) produced from the substrate hippuryl-histidyl-

leucine (HHL) by ACE. The amount of HA is measured by reverse-phase high-performance

liquid chromatography (RP-HPLC).

Protocol:

Reagent Preparation:

ACE solution (e.g., 80 mU/mL) in borate buffer.

Substrate solution: HHL (e.g., 9 mM) in borate buffer (50 mM sodium borate, 300 mM

NaCl, pH 8.3).

Peptide/hydrolysate solutions at various concentrations.

Enzymatic Reaction:
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Pre-incubate the ACE solution (e.g., 25 µL) with the inhibitor solution (e.g., 25 µL) at 37°C

for a short period (e.g., 3 minutes).

Add the substrate solution (e.g., 25 µL) to initiate the reaction and incubate at 37°C for a

defined time (e.g., 30 minutes).

Reaction Termination: Stop the reaction by adding an acid, such as 1 M HCl (e.g., 50 µL).

HPLC Analysis:

Filter the reaction mixture.

Inject an aliquot (e.g., 20 µL) into an RP-HPLC system.

Use a suitable mobile phase (e.g., an isocratic mixture of 10 mM KH₂PO₄, pH 3, and

methanol (50:50, v/v)) at a flow rate of 1 mL/min.

Detect the hippuric acid peak at 228 nm.

Calculation: The percentage of ACE inhibition is calculated by comparing the peak area of

hippuric acid in the sample to that of a control (without inhibitor). % Inhibition = [1 -

(AUC_inhibitor / AUC_control)] x 100

Experimental Workflow: ACE Inhibition Assay
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Workflow for ACE Inhibition Assay.
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Antimicrobial Properties
Casein-derived peptides can exhibit broad-spectrum antimicrobial activity against both Gram-

positive and Gram-negative bacteria. Their mechanisms of action often involve disrupting the

bacterial cell membrane, inhibiting cell wall synthesis, or interfering with cellular metabolism.

Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary quantitative measure of a peptide's

antimicrobial efficacy, representing the lowest concentration that prevents visible microbial

growth.

Peptide
Target
Microorganism

MIC (µg/mL) Reference

Caseicin A (αs1-CN

f21-29)
E. coli DPC6053 >1000

Caseicin B (αs1-CN

f30-38)
E. coli DPC6053 125

Caseicin C (αs1-CN

f1-9)
E. coli DPC6053 >1000

αs1-casein f(99-109) B. subtilis 125

αs1-casein f(99-109) L. innocua 125

αs1-casein f(99-109) S. Typhimurium 125

αs1-casein f(99-109) E. coli 250

αs2-casein f(183-207)

variants
E. coli 15.6 - >1000

αs2-casein f(183-207)

variants
B. subtilis 15.6 - >1000

CAMP211-225 E. coli 3.125

CAMP211-225 Y. enterocolitica 6.25
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Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of

antimicrobial agents.

Protocol:

Bacterial Culture: Grow the target bacterial strain in a suitable broth medium (e.g., Mueller-

Hinton Broth) overnight at 37°C.

Inoculum Preparation: Dilute the overnight culture to a standardized concentration, typically

around 5 x 10⁵ colony-forming units (CFU)/mL.

Peptide Dilutions: Prepare a series of two-fold serial dilutions of the casein hydrolysate or

peptide in the broth medium in a 96-well microtiter plate.

Inoculation: Add the standardized bacterial inoculum to each well containing the peptide

dilutions. Include a positive control (bacteria without peptide) and a negative control (broth

only).

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible

growth of the microorganism is observed. This can be assessed visually or by measuring the

optical density at 600 nm.

Immunomodulatory Properties
Casein hydrolysate peptides can modulate the immune system by influencing the activity of

various immune cells, such as lymphocytes and macrophages. These effects include altering

the proliferation of immune cells and regulating the production of cytokines, which are key

signaling molecules in the immune response.

Quantitative Immunomodulatory Effects
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The immunomodulatory activity of CHPs is often assessed by measuring their impact on

cytokine production by immune cells.

| Hydrolysate/Peptide | Cell Line | Treatment | Effect on Cytokine Production | Reference | | :--- |

:--- | :--- | :--- | | Casein Hydrolysates (H1, H3, H4, H6) | Jurkat T-cells | Concanavalin A-

stimulated | Significant decrease in IL-6 | | | Casein Hydrolysates (D-H) | Jurkat T-cells |

Concanavalin A-stimulated | Enhanced IL-2 production | | | HHP-Fla-CH | RAW 264.7

macrophages | LPS-stimulated | Reduced TNF-α and IL-1β gene expression by 83% and 85% |

| | YPFPGPIH | RAW 264.7 macrophages | LPS-stimulated | Decreased IL-1β, TNF-α, NO;

Increased IL-10 | | | QEPVL | Mouse lymphocytes | LPS-stimulated | Regulated NO, IL-4, IL-10,

IFN-γ, TNF-α | |

Experimental Protocol: In Vitro Immunomodulatory
Assay (Macrophage-based)
This protocol describes the assessment of the immunomodulatory effects of casein peptides on

RAW 264.7 macrophage cells by measuring cytokine production.

Protocol:

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with

10% FBS) at 37°C in a 5% CO₂ incubator.

Cell Seeding: Seed the cells in a multi-well plate at a specific density (e.g., 1 x 10⁵ cells/mL)

and allow them to adhere overnight.

Treatment: Treat the cells with various concentrations of the casein hydrolysate or peptide

for a defined period (e.g., 4 hours).

Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS)

(e.g., 1 µg/mL) for a further incubation period (e.g., 20-24 hours).

Supernatant Collection: Collect the cell culture supernatant.

Cytokine Measurement: Quantify the concentration of pro-inflammatory (e.g., TNF-α, IL-1β,

IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using Enzyme-Linked

Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
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Nitric Oxide Measurement: Nitric oxide (NO) production can be measured in the supernatant

using the Griess assay.

Signaling Pathway: MAPK Pathway in Macrophages
The immunomodulatory effects of some peptides are mediated through the Mitogen-Activated

Protein Kinase (MAPK) signaling pathway in macrophages. Upon stimulation by agents like

LPS or certain peptides, a cascade of protein kinases (MAPKKK, MAPKK, MAPK) is activated.

The three main MAPK families are ERK, JNK, and p38. Activation of these pathways leads to

the phosphorylation of transcription factors that regulate the expression of various genes,

including those for inflammatory cytokines.
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MAPK signaling pathway in macrophages.
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Mineral-Binding Properties
Casein phosphopeptides (CPPs), derived from the phosphoserine-rich regions of casein, have

the ability to bind divalent cations such as calcium, zinc, and iron. This property is significant as

it can enhance the solubility and bioavailability of these essential minerals in the intestine.

Quantitative Mineral-Binding Capacity
The mineral-binding capacity is typically expressed as the amount of mineral bound per unit

weight of the peptide.

Peptide/Hydrolysat
e

Mineral Binding Capacity Reference

Yak Casein

Hydrolysate (Alcalase,

6h)

Zinc
Highest among tested

enzymes

Casein

Phosphopeptide
Calcium

Varies with

preparation

Casein

Phosphopeptide
Zinc

Dependent on

phosphorylation state

Experimental Protocol: Calcium-Binding Capacity Assay
This method determines the amount of calcium that can be bound by CPPs in a buffered

solution.

Protocol:

Sample Preparation: Dissolve the CPP sample in a sodium phosphate buffer (e.g., 0.02 M,

pH 7.8).

Chelation Reaction: Add a known concentration of CaCl₂ (e.g., 5 mM) to the CPP solution.

Incubation: Agitate the mixture at 37°C for a specific time (e.g., 30 minutes) while

maintaining a constant pH.
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Separation: Centrifuge the solution to separate the soluble CPP-calcium complex from any

insoluble calcium salts.

Calcium Measurement: Determine the concentration of unbound calcium in the supernatant

using methods like atomic absorption spectrophotometry or a colorimetric assay (e.g., o-

cresolphthalein complexone method).

Calculation: The calcium-binding capacity is calculated by subtracting the unbound calcium

from the total initial calcium concentration.

Technological Functionality
Beyond their bioactive properties, casein hydrolysates also possess technological

functionalities that are important in food and pharmaceutical formulations, such as solubility,

and emulsifying and foaming properties.

Quantitative Technological Properties
Property

Casein
Concentrate

Value Reference

Foaming Capacity
Commercial Casein

(pH 6.0)

Higher than Casein

Micelles

Foam Stability
Casein Micelles (pH

6.0)
High

Emulsifying Capacity
Commercial Casein

(pH 7.0)

Higher than Casein

Micelles

Emulsion Stability
Casein Micelles (pH

7.0)
High

Experimental Protocols
Protocol:

Disperse the hydrolysate in deionized water at a specific concentration (e.g., 1% w/v).

Adjust the pH of the solution to the desired value (e.g., ranging from 2 to 10).
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Stir the solution at a constant temperature for a set time (e.g., 30 minutes).

Centrifuge the solution to separate the soluble and insoluble fractions.

Determine the protein content of the supernatant using a suitable method (e.g., Kjeldahl or

Bradford assay).

Calculate solubility as the percentage of protein in the supernatant relative to the total protein

in the initial sample.

Protocol:

Prepare a solution of the hydrolysate at a specific concentration and pH.

Add a known volume of oil (e.g., sunflower oil) to the protein solution.

Homogenize the mixture at high speed for a short duration (e.g., 1 minute) to form an

emulsion.

Immediately after homogenization (t=0), take an aliquot of the emulsion, dilute it with a

surfactant solution (e.g., 0.1% SDS), and measure the absorbance at 500 nm (A₀).

After a specific time interval (e.g., 10 minutes), take another aliquot from the bottom of the

emulsion, dilute it, and measure the absorbance at 500 nm (A₁₀).

Calculate the Emulsifying Activity Index (EAI) and Emulsion Stability Index (ESI) using

established formulas.

Protocol:

Prepare a solution of the hydrolysate at a specific concentration.

Generate foam by sparging a gas (e.g., nitrogen or air) through the solution at a constant

flow rate for a set time.

Foam Expansion/Capacity: Measure the initial volume of the foam immediately after gas

sparging stops. Calculate as: (Foam Volume / Initial Liquid Volume) x 100.
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Foam Stability: Monitor the foam volume over time and determine the time it takes for the

foam volume to decrease by 50% (half-life).

Conclusion
Casein hydrolysate peptides represent a rich and versatile source of bioactive and

technologically functional ingredients. Their demonstrated antioxidant, antihypertensive,

antimicrobial, immunomodulatory, and mineral-binding properties make them attractive

candidates for the development of functional foods, nutraceuticals, and pharmaceuticals. The

detailed methodologies and quantitative data presented in this guide are intended to facilitate

further research and application of these promising biomolecules. A thorough understanding of

the relationship between hydrolysis conditions, peptide characteristics, and functional attributes

is crucial for optimizing their production and harnessing their full potential for human health and

wellness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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